4,10-dibromo-7,7-dihexyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Overview
Description
2,6-Dibromo-4,4-dihexyl-4H-silolo[3,2-b:4,5-b’]dithiophene is an organosilicon compound that features a silole core with two thiophene rings and bromine substituents. This compound is of interest due to its unique electronic properties, making it a valuable material in organic electronics and photovoltaic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4,4-dihexyl-4H-silolo[3,2-b:4,5-b’]dithiophene typically involves the bromination of a precursor silole compound. One common method is the reaction of 4,4-dihexyl-4H-silolo[3,2-b:4,5-b’]dithiophene with N-bromosuccinimide (NBS) in a solvent such as dimethylformamide (DMF) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4,4-dihexyl-4H-silolo[3,2-b:4,5-b’]dithiophene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with various nucleophiles.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form larger conjugated systems.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Commonly used in coupling reactions.
Solvents: Dimethylformamide (DMF) and toluene are frequently used.
Major Products Formed
The major products formed from these reactions include various substituted silole derivatives and extended conjugated systems, which are valuable in electronic applications .
Scientific Research Applications
2,6-Dibromo-4,4-dihexyl-4H-silolo[3,2-b:4,5-b’]dithiophene has several scientific research applications:
Organic Electronics: Used as a building block for semiconducting polymers with low band gaps.
Photovoltaics: Incorporated into materials for organic solar cells due to its favorable electronic properties.
Materials Science: Studied for its potential in creating new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which 2,6-Dibromo-4,4-dihexyl-4H-silolo[3,2-b:4,5-b’]dithiophene exerts its effects is primarily through its electronic structure. The silole core and thiophene rings facilitate effective conjugation, allowing for efficient charge transport. This makes it a valuable component in semiconducting materials .
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-4,4-bis(2-ethylhexyl)-4H-silolo[3,2-b4,5-b’]dithiophene: Similar structure but with different alkyl substituents.
4,4’-Bis(2-ethyl-hexyl)-5,5’-dibromo-dithieno[3,2-b2’,3’-d]silole: Another related compound with similar electronic properties.
Uniqueness
2,6-Dibromo-4,4-dihexyl-4H-silolo[3,2-b:4,5-b’]dithiophene is unique due to its specific alkyl substituents, which can influence its solubility and processability in various applications .
Properties
IUPAC Name |
4,10-dibromo-7,7-dihexyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28Br2S2Si/c1-3-5-7-9-11-25(12-10-8-6-4-2)15-13-17(21)23-19(15)20-16(25)14-18(22)24-20/h13-14H,3-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZGJTOPZVZNOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[Si]1(C2=C(C3=C1C=C(S3)Br)SC(=C2)Br)CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28Br2S2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00728217 | |
Record name | 2,6-Dibromo-4,4-dihexyl-4H-silolo[3,2-b:4,5-b']bisthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00728217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188690-66-6 | |
Record name | 2,6-Dibromo-4,4-dihexyl-4H-silolo[3,2-b:4,5-b']bisthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00728217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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